molecular formula C9H9N B121915 Hydrocinnamonitrile CAS No. 645-59-0

Hydrocinnamonitrile

Cat. No. B121915
CAS RN: 645-59-0
M. Wt: 131.17 g/mol
InChI Key: ACRWYXSKEHUQDB-UHFFFAOYSA-N
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Description

Hydrocinnamonitrile, also known as 3-phenylpropanenitrile, is a chemical compound with the molecular formula C9H9N . It is a clear colorless to light yellow liquid . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

A three-step stereoselective synthesis of hydrocinnamonitrile has been developed . The chemoselective hydrogenation of cinnamonitrile to 3‐phenylallylamine proceeds with up to 80% selectivity at conversions of >90% with Raney cobalt and up to 60% selectivity with Raney nickel catalysts .


Molecular Structure Analysis

The molecular structure of hydrocinnamonitrile is characterized by a benzene ring attached to a propionitrile group . The presence of the nitrile group (-C≡N) contributes to its reactivity.


Chemical Reactions Analysis

Hydrocinnamonitrile is involved in a three-step stereoselective synthesis process . The reaction involves the transformation of cinnamonitrile to 3‐phenylallylamine . The reaction mixtures were screened to determine the diastereomeric/enantiomeric composition of the final product .


Physical And Chemical Properties Analysis

Hydrocinnamonitrile is a clear colorless to light yellow liquid . It has a molecular weight of 131.17 g/mol . It has a density of 1.001 g/mL at 25°C, a melting point of -2 to -1°C, and a boiling point of 113°C at 9mm Hg . Its refractive index is 1.521 at 20°C .

Scientific Research Applications

That being said, chemical compounds similar to Hydrocinnamonitrile are often used in the synthesis of nanomaterials , as catalysts in industrial processes , and in the creation of multifunctional composite materials . These applications span fields such as bioengineering, catalysis, sensors, and renewable energy .

    Nanomaterial Synthesis

    Compounds similar to Hydrocinnamonitrile can be used in the synthesis of nanomaterials. Nanomaterials have a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm. They can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .

    Industrial Processes

    Similar compounds can act as catalysts in industrial processes. The advent of nanocatalysts has added another dimension to the industrial revolution. Hybrid nanocatalysts, which integrate a plethora of functionalities into a single nanoparticle, have extremely high surface area, low toxicity, easy recovery and reusability, and high product output .

    Creation of Multifunctional Composite Materials

    Similar compounds can be used in the creation of multifunctional composite materials. These materials have improved electrical, chemical, and mechanical properties compared to their bulk counterpart. They find applications ranging from bioengineering to catalysis, and from sensors to renewable energy .

Safety And Hazards

Hydrocinnamonitrile is toxic if swallowed, in contact with skin, or if inhaled . It should be stored locked up and in a well-ventilated place . In the event of fire, it forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire .

properties

IUPAC Name

3-phenylpropanenitrile
Source PubChem
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InChI

InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRWYXSKEHUQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060949
Record name Benzenepropanenitrile
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Molecular Weight

131.17 g/mol
Source PubChem
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Physical Description

Liquid
Record name Benzenepropanenitrile
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Boiling Point

261.00 °C. @ 760.00 mm Hg
Record name Benzenepropanenitrile
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Product Name

Benzenepropanenitrile

CAS RN

645-59-0
Record name Benzenepropanenitrile
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Record name Benzenepropanenitrile
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Record name 3-Phenylpropionitrile
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Record name Benzenepropanenitrile
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Record name BENZENEPROPANENITRILE
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Record name Benzenepropanenitrile
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Melting Point

-1 °C
Record name Benzenepropanenitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034236
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrocinnamonitrile
Reactant of Route 2
Hydrocinnamonitrile
Reactant of Route 3
Reactant of Route 3
Hydrocinnamonitrile
Reactant of Route 4
Hydrocinnamonitrile
Reactant of Route 5
Reactant of Route 5
Hydrocinnamonitrile
Reactant of Route 6
Reactant of Route 6
Hydrocinnamonitrile

Citations

For This Compound
219
Citations
AJ Alexander, A Staab - Analytical chemistry, 2006 - ACS Publications
A directly coupled achiral/chiral SFC/MS method has been developed for the profiling of a three-step stereoselective synthesis of cinnamonitrile and hydrocinnamonitrile intermediates. …
Number of citations: 42 pubs.acs.org
HA Chun, MS Kim, K Kim - Journal of Molecular Structure, 1989 - Elsevier
… effect of the coadsorbed species onto the hydrocinnamonitrile molecule. In this respect, we have measured the SER spectra of hydrocinnamonitrile in the presence of both Cl- and BH; …
Number of citations: 3 www.sciencedirect.com
MA Popov, NI Shuikin - Bulletin of the Academy of Sciences of the USSR …, 1960 - Springer
The optimum conditions were found for the synthesis of benzonitrile, phenylacetonitrile, and hydrocinnamonitrile by reaction of ammonia with benzyl, phenethyl, and 3-phenylpropyl …
Number of citations: 3 link.springer.com
GW Stacy, DL Eck, TE Wollner - The Journal of Organic Chemistry, 1970 - ACS Publications
… hydrocinnamonitrile (4a) or either of its ring tautomers (4b, 4c) from o-(benzylthio)hydrocinnamonitrile (… I) to o-(benzylthio((hydrocinnamonitrile (17), which was required for the attempted …
Number of citations: 16 pubs.acs.org
P Kukula, M Studer, HU Blaser - Advanced Synthesis & …, 2004 - Wiley Online Library
… Major problems are the formation of hydrocinnamonitrile and of secondary amines, and overreduction to 3‐phenylpropylamine. Important parameters are the catalyst type and …
Number of citations: 85 onlinelibrary.wiley.com
DA Koch, BJ Henne, DE Bartak - Journal of The Electrochemical …, 1987 - iopscience.iop.org
… Controlled‐potential electrolysis of benzyl iodide at potentials sufficiently negative (− 1.7 V) to form the benzyl anion results in the formation of significant yields of hydrocinnamonitrile (…
Number of citations: 59 iopscience.iop.org
D Zhu, C Mukherjee, Y Yang, BE Rios… - Journal of …, 2008 - Elsevier
… This nitrilase is most active toward the hydrolysis of hydrocinnamonitrile among the tested substrates (4.3 times that of phenylacetonitrile). The nitrilase blr3397 shows higher activity …
Number of citations: 85 www.sciencedirect.com
NS Arutyunyan, LA Akopyan, GA Gevorgyan… - Chemistry of …, 2005 - Springer
… Its condensation with phenylmagnesium bromide gave ethyl α-cyano-β-(2-furyl)hydrocinnamate, the decarboxylation of which led to β-(2-furyl)hydrocinnamonitrile. Reduction of this …
Number of citations: 2 link.springer.com
HA Chun, MS Kim, K Kim - Journal of molecular structure, 1990 - Elsevier
… However, adsorption of hydrocinnamonitrile [ 91 in which the CN group is not part of the conjugated system occurred through the CN x system. In the present work, adsorption of truns-…
Number of citations: 2 www.sciencedirect.com
GF Woods, LH Schwartzman - Journal of the American Chemical …, 1949 - ACS Publications
… The structure was proved by aromatization of the dimer to o-cyano-hydrocinnamonitrile and hydrolysis of this dinitrile to the known o-carboxyhydrocinnamic acid. Experiments with …
Number of citations: 53 pubs.acs.org

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